
2,4-Diethynylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethynylfuran is an organic compound with the molecular formula C8H4O. It is a derivative of furan, characterized by the presence of ethynyl groups at the 2 and 4 positions of the furan ring.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Diethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: This includes using renewable resources and minimizing waste through efficient catalytic processes .
化学反応の分析
Types of Reactions: 2,4-Diethynylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
2,4-Diethynylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
作用機序
The mechanism by which 2,4-Diethynylfuran exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects .
類似化合物との比較
- 2-Ethynylfuran
- 3-Ethynylfuran
- 2,3-Diethynylfuran
- 2,5-Diethynylfuran
Comparison: 2,4-Diethynylfuran is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. Compared to other ethynylfurans, it has a distinct HOMO-LUMO gap, making it particularly suitable for certain applications in materials science and organic electronics .
特性
CAS番号 |
189458-05-7 |
|---|---|
分子式 |
C8H4O |
分子量 |
116.12 g/mol |
IUPAC名 |
2,4-diethynylfuran |
InChI |
InChI=1S/C8H4O/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H |
InChIキー |
AOTUYKVTEQHCDV-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CO1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
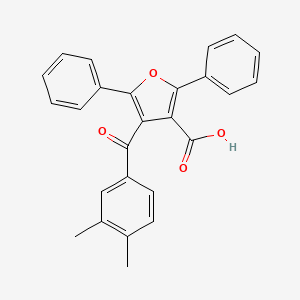
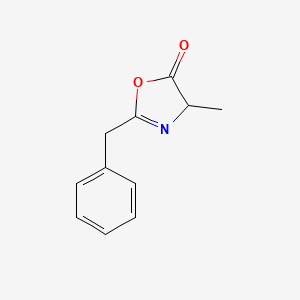
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
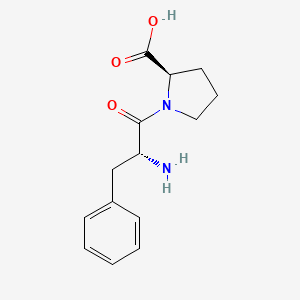
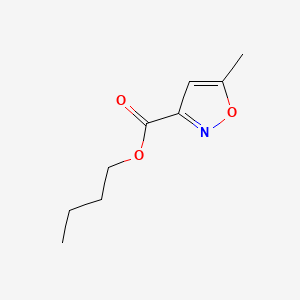
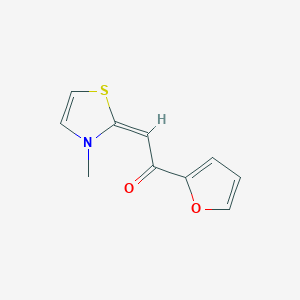
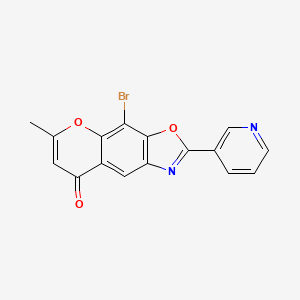
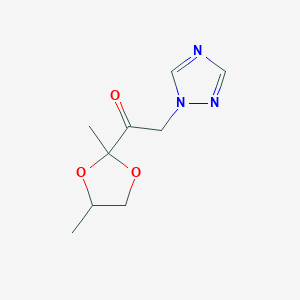

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
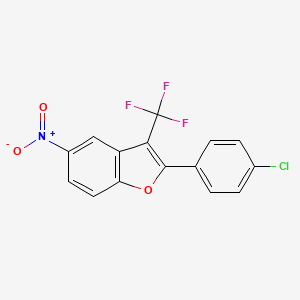

![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
